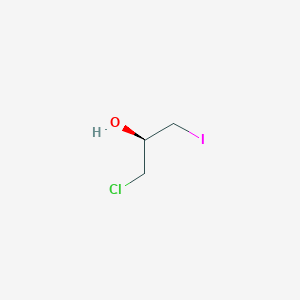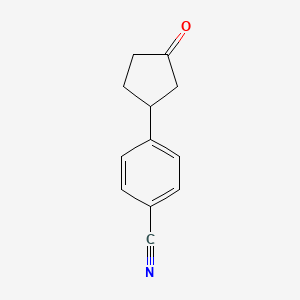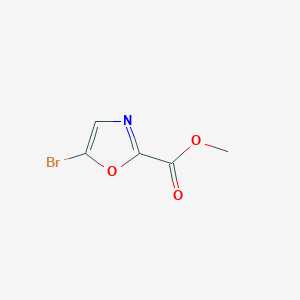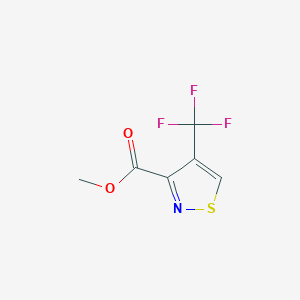![molecular formula C24H19N5O4S B6291444 (S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione CAS No. 2293079-49-7](/img/structure/B6291444.png)
(S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione (Fmoc-NBT) is a novel, synthetically accessible thione compound with a wide range of potential applications in the field of scientific research. Fmoc-NBT is a relatively new compound, first reported in 2016, and has since been the subject of a number of studies.
Wissenschaftliche Forschungsanwendungen
(S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione has a variety of potential applications in the field of scientific research. It has been used as a fluorescent dye for the detection of proteins, as a fluorescent probe for the detection of reactive oxygen species, and as a fluorescent probe for the detection of zinc ions. It has also been used as a fluorescent labeling reagent for the detection of carbohydrates and lipids, and as a fluorescent probe for the detection of DNA. Additionally, (S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione has been used as a fluorescent probe for the detection of sulfur-containing biomolecules, such as cysteine.
Wirkmechanismus
(S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione is a fluorescent dye that is activated by the presence of certain molecules, such as proteins, reactive oxygen species, zinc ions, carbohydrates, lipids, DNA, and sulfur-containing biomolecules. When (S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione is exposed to these molecules, the nitro group is reduced, and the dye emits a fluorescent signal that can be detected by fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione are not well understood, as it is a relatively new compound. However, some studies have suggested that (S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione may have antioxidant properties, as it has been found to scavenge reactive oxygen species. Additionally, (S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione has been found to interact with zinc ions, which suggests that it may have potential applications in the field of zinc-ion sensing.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it emits a strong fluorescent signal that can be easily detected by fluorescence microscopy or spectroscopy. Additionally, (S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione has a wide range of potential applications, including the detection of proteins, reactive oxygen species, zinc ions, carbohydrates, lipids, DNA, and sulfur-containing biomolecules. However, (S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione also has some limitations. For example, it is relatively expensive and is not widely available commercially. Additionally, its mechanism of action is not well understood, and its biochemical and physiological effects are not yet fully known.
Zukünftige Richtungen
Given the potential applications of (S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione, there are a number of potential future directions for research. For example, further research could be conducted to better understand the mechanism of action of (S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione and its biochemical and physiological effects. Additionally, further research could be conducted to improve the synthesis method of (S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione, as well as to develop new applications for the compound. Finally, further research could be conducted to develop new fluorescent probes for the detection of various molecules, such as proteins, carbohydrates, lipids, and DNA.
Synthesemethoden
(S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione is synthesized via a two-step process involving the reaction of a Fmoc-protected amino acid and a nitrobenzotriazole. The first step involves the formation of an amide bond between the Fmoc-protected amino acid and the nitrobenzotriazole, which is catalyzed by a base, such as sodium hydroxide. The second step involves the reduction of the nitro group to an amine, which is catalyzed by a reducing agent, such as sodium borohydride. The final product is a thione compound with a molecular weight of 303.4 g/mol.
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-(5-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O4S/c1-14(23(34)28-22-11-10-15(29(31)32)12-21(22)26-27-28)25-24(30)33-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,14,20H,13H2,1H3,(H,25,30)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOCEFZUUSQYPW-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=S)N1C2=C(C=C(C=C2)[N+](=O)[O-])N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=S)N1C2=C(C=C(C=C2)[N+](=O)[O-])N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Fmoc-amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate](/img/structure/B6291369.png)








![(3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291445.png)
![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B6291447.png)
![[S(R)]-N-[(S)-[3,5-bis(trifluoromethyl)phenyl][2- (diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291455.png)
![4,6-Bis((S)-4-(t-butyl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B6291460.png)